molecular formula C27H30O17 B12843978 5,7-Dihydroxy-2-(3-hydroxy-4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

5,7-Dihydroxy-2-(3-hydroxy-4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Cat. No.: B12843978
M. Wt: 626.5 g/mol
InChI Key: RPVIQWDFJPYNJM-KBGHMCAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a glycosylated flavone derivative featuring a chromen-4-one core substituted with hydroxyl groups at positions 5 and 5. Two β-D-glucopyranosyl units (via ether linkages) are attached at the 3-position of the chromenone ring and the 4′-position of the phenyl ring . Glycosylation significantly enhances its water solubility compared to non-glycosylated flavones, as evidenced by its higher hydrogen bond acceptor count (19 vs. ≤10 in aglycones) and lower Log Po/w (calculated -2.3 vs. +1.5–+3.0 for methoxylated analogs) . The compound’s molecular weight is 610.52 g/mol (C₂₇H₃₀O₁₆), with a polar surface area (TPSA) of 265 Ų, indicating strong hydrophilic character .

Properties

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)41-12-2-1-8(3-10(12)31)24-25(19(35)16-11(32)4-9(30)5-13(16)40-24)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26?,27?/m1/s1

InChI Key

RPVIQWDFJPYNJM-KBGHMCAJSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Biological Activity

5,7-Dihydroxy-2-(3-hydroxy-4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a complex flavonoid compound that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing literature and experimental findings.

Chemical Structure and Properties

The compound belongs to the class of flavonoids and is characterized by multiple hydroxyl groups that contribute to its biological activity. The presence of the tetrahydropyran moiety enhances its solubility and interaction with biological targets.

Biological Activities

1. Antioxidant Activity
The compound demonstrates significant antioxidant properties. Studies have shown that flavonoids can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects
Research indicates that this flavonoid can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. For instance, in vitro studies have reported a reduction in the expression of TNF-alpha and IL-6 following treatment with similar flavonoids . This suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cells while sparing normal cells. Specifically, it has shown cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and PANC-1 (pancreatic cancer) . The mechanism involves the modulation of cell cycle regulatory proteins and activation of caspase pathways.

4. Neuroprotective Effects
Some studies suggest that flavonoids like this compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 5,7-Dihydroxychromone derivatives using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration upon treatment with the compound at varying concentrations (10 µM to 100 µM), showcasing its potential as a natural antioxidant .

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammatory pathways, the compound was shown to inhibit NF-kB activation in human umbilical vein endothelial cells (HUVECs). The treatment resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha after exposure to inflammatory stimuli .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Antioxidant Activity

The compound exhibits strong antioxidant properties due to its multiple hydroxyl groups. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to oxidative stress and various diseases. Studies have shown that similar compounds can protect cells from oxidative damage by scavenging free radicals and enhancing the body's antioxidant defense mechanisms .

Anti-inflammatory Effects

Research indicates that polyphenolic compounds can modulate inflammatory pathways. The presence of hydroxyl groups in the structure of 5,7-Dihydroxy-2-(3-hydroxy-4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one suggests potential anti-inflammatory activity. In vitro studies have demonstrated that similar compounds reduce the expression of pro-inflammatory cytokines .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural similarity to other known anticancer agents supports further investigation into its mechanisms of action against various cancer cell lines .

Natural Preservative

Due to its antioxidant properties, 5,7-Dihydroxy-2-(3-hydroxy-4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one can be used as a natural preservative in food products. Its ability to inhibit lipid peroxidation helps maintain food quality and shelf life while reducing the need for synthetic preservatives .

Flavor Enhancer

The compound may also serve as a flavor enhancer due to its aromatic properties. Its application in food formulations could improve sensory qualities while providing health benefits associated with antioxidants .

Plant Growth Promotion

Research has indicated that polyphenolic compounds can enhance plant growth and resistance to stress. The application of 5,7-Dihydroxy-2-(3-hydroxy-4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one in agricultural settings could promote root development and enhance nutrient uptake .

Pest Resistance

The compound's bioactive properties may also contribute to pest resistance in crops. By incorporating such compounds into pest management strategies, farmers could reduce reliance on chemical pesticides while promoting sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Glycosylation Sites H-Bond Donors H-Bond Acceptors Log Po/w (Predicted) Bioavailability Score
Target Compound (Dual glycosylated flavone) C₂₇H₃₀O₁₆ 610.52 3-O, 4′-O (phenyl) 10 19 -2.3 0.17
Orientin (5,7,3′,4′-Tetrahydroxyflavone-8-C-glucoside) C₂₁H₂₀O₁₁ 448.38 8-C-glucoside 8 11 -1.8 0.25
Vitexin (5,7,4′-Trihydroxyflavone-8-C-glucoside) C₂₁H₂₀O₁₀ 432.38 8-C-glucoside 7 10 -1.5 0.30
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-O-glucoside () C₂₁H₂₀O₁₁ 448.38 3-O-glucoside 8 11 -1.9 0.22
5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-4H-chromen-4-one (Aglycone analog, ) C₁₈H₁₆O₈ 360.32 None (methoxy groups) 3 8 +1.8 0.55

Key Findings :

Glycosylation and Solubility: The target compound’s dual glycosylation results in 2–3-fold lower Log Po/w values compared to monoglycosylated analogs (e.g., -2.3 vs. -1.8 for orientin), enhancing aqueous solubility . Aglycone analogs (e.g., ’s methoxylated derivative) exhibit higher Log Po/w (+1.8) and bioavailability scores (0.55), suggesting better membrane permeability but poorer solubility .

aglycone: IC₅₀ = 12 μM) due to steric hindrance at enzyme active sites . The 4′-O-glucoside group in the target compound may improve intestinal absorption via SGLT1-mediated transport, as seen in structurally similar flavonoid glucosides .

Stability :

  • Acid hydrolysis studies show the target compound’s glycosidic bonds are stable at pH 2–5 (simulated gastric fluid) but cleave rapidly at pH > 7 (intestinal conditions), releasing the aglycone .

Q & A

Basic Research Questions

Q. How can the glycosidic linkages in this flavonoid glycoside be structurally validated?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like HMBC and HSQC) to resolve the stereochemistry of the tetrahydro-2H-pyran (glucose) moieties and confirm glycosylation sites. For example, HMBC correlations between the anomeric protons (δ ~4.8–5.5 ppm) and the phenolic oxygen of the chromen-4-one backbone can confirm attachment points . Mass spectrometry (HRMS or MALDI-TOF) should corroborate the molecular formula, while X-ray crystallography (if crystalline) provides definitive proof of stereochemistry, as demonstrated in similar flavone glycosides .

Q. What are the recommended protocols for synthesizing this compound with high purity?

  • Methodological Answer : Employ regioselective glycosylation using protected glucose donors (e.g., trichloroacetimidates) under acidic conditions. Monitor reaction progress via TLC or HPLC-PDA to ensure selective coupling at the 3- and 4-hydroxyl positions of the chromen-4-one core. Final deprotection with catalytic hydrogenation or mild acids (e.g., TFA) preserves labile hydroxyl groups. Purify via reverse-phase chromatography (C18 column, methanol/water gradient) to achieve >95% purity, as validated in analogous flavonoid syntheses .

Q. How should researchers assess the compound’s solubility for in vitro assays?

  • Methodological Answer : Perform solubility screens in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation. For example, reports a solubility of 0.604 mg/ml in water, but solubility may vary with glycosylation; adjust co-solvents (e.g., cyclodextrins) if precipitation occurs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodological Answer : Design analogs by enzymatic or chemical modification of the glucose residues or phenolic hydroxyls. Test analogs in cell-based assays (e.g., anti-inflammatory or antioxidant models) and correlate activity with structural features. For instance, highlights neuroactivity in glial cells, suggesting SAR studies targeting OATP1C1 transporters or redox pathways . Use molecular docking to predict interactions with biological targets (e.g., kinases or receptors).

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., ELISA vs. Western blot for protein expression) and control for batch-to-batch variability in compound purity. For example, discrepancies in antioxidant activity may arise from differences in radical scavenging assays (DPPH vs. ABTS). Standardize protocols and include reference compounds (e.g., quercetin) for comparability .

Q. How can researchers optimize stability during long-term storage?

  • Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation. For solutions, use lyophilization buffers containing cryoprotectants (trehalose) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-UV at 280 nm (λmax for chromen-4-one) and track glycosidic bond hydrolysis .

Key Considerations for Experimental Design

  • Contradiction Management : Address conflicting solubility or bioactivity data by standardizing assay conditions and validating purity (e.g., ≥95% via HPLC).
  • Advanced Analytics : Combine LC-MS/MS for metabolite identification and surface plasmon resonance (SPR) for binding affinity studies.
  • Ethical Compliance : Follow guidelines in for handling hazardous intermediates (e.g., skin/eye protection during synthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.